molecular formula C19H24BrF4NO7 B13424578 Bromoacetamido-PEG4-TFP ester

Bromoacetamido-PEG4-TFP ester

Cat. No.: B13424578
M. Wt: 534.3 g/mol
InChI Key: KMXNKPMXZFZZAS-UHFFFAOYSA-N
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Description

Bromoacetamido-PEG4-TFP ester is a heterobifunctional polyethylene glycol (PEG) linker. It contains a bromoacetamido group, which is a good leaving group for nucleophilic substitution reactions, and a tetrafluorophenyl (TFP) ester, which can react with primary amine groups. This compound is less susceptible to hydrolysis compared to N-hydroxysuccinimidyl (NHS) esters .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoacetamido-PEG4-TFP ester is synthesized by functionalizing a PEG chain with a bromoacetate group on one end and a TFP ester on the other. The bromoacetate group reacts chemoselectively with free thiols at pH ≥8.0, while the TFP ester reacts with amines at an optimal pH range of 7.5 – 8.0 .

Industrial Production Methods

Industrial production of this compound involves the controlled reaction of PEG with bromoacetyl chloride and TFP ester under specific conditions to ensure high purity and yield. The product is typically stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Bromoacetamido-PEG4-TFP ester undergoes nucleophilic substitution reactions. The bromo group is a good leaving group, making it reactive towards nucleophiles such as thiols. The TFP ester reacts with primary amines .

Common Reagents and Conditions

    Reagents: Free thiols, primary amines

    pH ≥8.0 for thiol reactions, pH 7.5 – 8.0 for amine reactions

Major Products

The major products formed from these reactions are PEGylated conjugates, where the PEG chain is linked to proteins, peptides, or other molecules via the bromoacetamido and TFP ester groups .

Mechanism of Action

The mechanism of action of Bromoacetamido-PEG4-TFP ester involves the chemoselective reaction of the bromoacetamido group with free thiols and the TFP ester with primary amines. This dual reactivity allows for the efficient conjugation of different molecules, enhancing their properties such as solubility, stability, and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromoacetamido-PEG4-TFP ester is unique due to its balanced reactivity and stability. The TFP ester is more hydrolytically stable and reactive towards amines compared to NHS esters, making it a preferred choice for bioconjugation reactions .

Properties

Molecular Formula

C19H24BrF4NO7

Molecular Weight

534.3 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C19H24BrF4NO7/c20-12-15(26)25-2-4-29-6-8-31-10-9-30-7-5-28-3-1-16(27)32-19-17(23)13(21)11-14(22)18(19)24/h11H,1-10,12H2,(H,25,26)

InChI Key

KMXNKPMXZFZZAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr)F)F

Origin of Product

United States

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